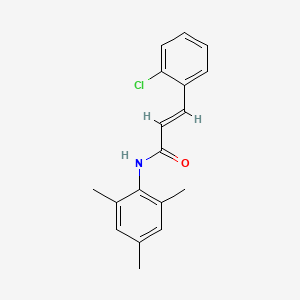

3-(2-chlorophenyl)-N-mesitylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of closely related compounds involves specific reactions that yield products with distinct molecular structures. For instance, the synthesis of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides and their reaction intermediates showcases the complexity and specificity of the chemical reactions involved in producing such compounds. These synthesis processes often result in molecules that exhibit disorder over two sets of atomic sites, indicating the intricate nature of these chemical structures (B. K. Sagar et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-(2-Chlorophenyl)-N-mesitylacrylamide and related compounds is determined through various spectroscopic techniques and single-crystal X-ray diffraction studies. These analyses reveal detailed information about the molecular geometry, including bond lengths, angles, and torsional angles. The FT-IR, molecular structure, first-order hyperpolarizability, HOMO and LUMO analysis, MEP, and NBO analysis of related compounds provide insight into the electronic properties and stability of the molecule arising from hyper-conjugative interactions and charge delocalization (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-(2-Chlorophenyl)-N-mesitylacrylamide are explored through its interactions with other compounds and the subsequent reactions. For example, the interaction with various active halo methylene compounds under mild conditions highlights its reactivity and the formation of new compounds with unique functionalities. These chemical reactions not only demonstrate the compound's reactivity but also its potential in synthesizing new materials with desired properties (K. I. Lugovik et al., 2017).

科学的研究の応用

Photocatalytic Reactions

The photocatalytic electron-transfer oxidation of triphenylphosphine and benzylamine with molecular oxygen via the formation of radical cations and superoxide ions is a significant area of study. This process, facilitated by photoirradiation of specific photocatalysts, showcases the potential of chlorophenyl-based compounds in enhancing oxidative reactions, leading to the efficient production of oxygenated products and highlighting their utility in photocatalytic mechanisms (Ohkubo, Nanjo, & Fukuzumi, 2006).

Synthesis and Anticonvulsant Studies

The synthesis of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides through an uncatalyzed amine exchange reaction has been explored, emphasizing the structural and functional versatility of chlorophenyl derivatives. These compounds have shown promising activity in anticonvulsant tests, suggesting potential applications in pharmaceutical development (Idris, Ayeni, & Sallau, 2011).

Environmental Remediation

Chlorophenyl derivatives have been investigated for their application in environmental remediation, particularly in the degradation of chlorophenols using copper-doped titanium dioxide. This study showcases the use of these compounds in promoting visible light activity for the photocatalytic degradation of environmental pollutants, providing insights into potential applications in waste treatment and pollution control (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Advanced Materials and Chemical Synthesis

The exploration of advanced materials and synthesis techniques also highlights the utility of chlorophenyl derivatives. For instance, the development of robust protocols for Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles demonstrates the role of these compounds in facilitating complex chemical transformations, contributing to the synthesis of pharmaceuticals and agrochemicals (Ye, Edmunds, Morris, Sale, Zhang, & Yu, 2013).

Fluorescence Microscopy and Mitochondrial Targeting

Another fascinating application is the use of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium as a thiol-reactive luminescent agent for fluorescence microscopy, demonstrating its ability to specifically target mitochondria. This application represents a significant advancement in bioimaging and cellular studies, offering a novel tool for scientific research (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c1-12-10-13(2)18(14(3)11-12)20-17(21)9-8-15-6-4-5-7-16(15)19/h4-11H,1-3H3,(H,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGPZLCLNUXELA-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-mesitylacrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587358.png)

![6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5587360.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5587372.png)

![N-(3-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5587376.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5587382.png)

![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)

![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)

![(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587409.png)

![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)